molecular formula C10H18N3OP B14663222 Phosphine oxide, bis(1-aziridinyl)diallylamino- CAS No. 41657-18-5

Phosphine oxide, bis(1-aziridinyl)diallylamino-

Cat. No.: B14663222
CAS No.: 41657-18-5
M. Wt: 227.24 g/mol
InChI Key: SRMNABONKJHKFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, bis(1-aziridinyl)diallylamino- typically involves the reaction of diallylamine with a phosphine oxide precursor in the presence of aziridine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:

    Preparation of Diallylamine: Diallylamine is synthesized through the reaction of allylamine with an appropriate reagent.

    Reaction with Phosphine Oxide: The diallylamine is then reacted with a phosphine oxide precursor in the presence of aziridine.

    Catalysis and Temperature Control: Catalysts such as Lewis acids or bases are used to enhance the reaction efficiency, and the temperature is carefully controlled to optimize the yield.

Industrial Production Methods

Industrial production of phosphine oxide, bis(1-aziridinyl)diallylamino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, bis(1-aziridinyl)diallylamino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aziridine derivatives .

Scientific Research Applications

Phosphine oxide, bis(1-aziridinyl)diallylamino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, bis(1-aziridinyl)diallylamino- involves its interaction with molecular targets through its aziridine rings and phosphine oxide group. The aziridine rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phosphine oxide group can participate in redox reactions, influencing cellular pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, bis(1-aziridinyl)diallylamino- is unique due to the combination of aziridine rings and a diallylamino group, providing distinct reactivity and versatility in various applications. This combination allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

41657-18-5

Molecular Formula

C10H18N3OP

Molecular Weight

227.24 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C10H18N3OP/c1-3-5-11(6-4-2)15(14,12-7-8-12)13-9-10-13/h3-4H,1-2,5-10H2

InChI Key

SRMNABONKJHKFQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)P(=O)(N1CC1)N2CC2

Origin of Product

United States

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